![molecular formula C21H21Cl2NO3 B1359632 3,4-二氯-3'-[1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基]二苯甲酮 CAS No. 898762-28-2](/img/structure/B1359632.png)

3,4-二氯-3'-[1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基]二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

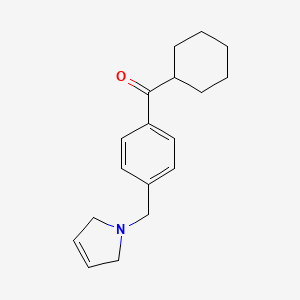

The synthesis of related compounds involves multi-step reactions starting from oleic acid, which is hydroxylated and then esterified to produce methyl 9,10-dihydroxyoctadecanoate (MDHO). This intermediate is further reacted with cyclopentanone or cyclohexanone using a sonochemical method in the presence of montmorillonite KSF catalyst to yield novel 1,4-dioxaspiro compounds . Another synthesis route for 1-thia-4-azaspiro[4.5]decan-3-one derivatives involves the introduction of various substituents at specific positions on the spirocyclic scaffold, which has shown promise in inhibiting human coronavirus replication .

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is characterized by the presence of a spirocyclic core, which is a structural motif where two rings are joined at a single atom. In the case of the 1,4-dioxaspiro compounds, the spirocyclic core includes a dioxane ring, while the 1-thia-4-azaspiro derivatives contain a thia and an azaspiro ring system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sonochemical reactions, which are facilitated by ultrasonic waves. This method is used to enhance the reaction rates and yields of the novel 1,4-dioxaspiro compounds . The anti-coronavirus activity of the 1-thia-4-azaspiro[4.5]decan-3-one derivatives suggests that these compounds can interact with viral components, inhibiting replication .

Physical and Chemical Properties Analysis

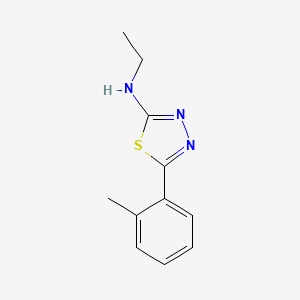

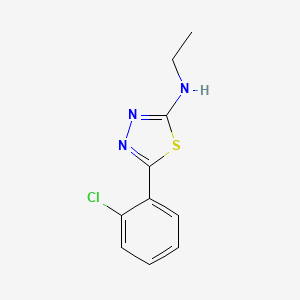

The physical and chemical properties of the synthesized 1,4-dioxaspiro compounds, such as density, total acid number, total base number, and iodine value, indicate their potential as biolubricants . The antiviral properties of the 1-thia-4-azaspiro[4.5]decan-3-one derivatives are characterized by their selective inhibition of human coronavirus, with compound 8n showing an EC50 value of 5.5 µM, highlighting its potency .

科学研究应用

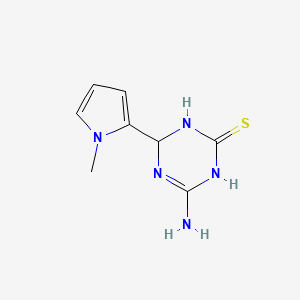

抗病毒特性

- 螺噻唑烷酮衍生物(其包含与本化学物质相似的结构成分)已显示出对甲型流感 A/H3N2 病毒和人类冠状病毒 229E 的强效活性。这突出了此类结构在开发新的抗病毒分子中的潜力 (Apaydın et al., 2020).

药物开发的结构研究

- 苯并噻嗪酮 BTZ043(其具有相似的结构)的结构解析对其作为抗结核药物候选物的开发至关重要。此类结构研究对于理解药物的机制和提高其功效至关重要 (Richter et al., 2022).

生长调节活性

- 具有结构相似性的化合物已通过曼尼希反应制备,表现出生长调节活性。这表明在农业或园艺中调节植物生长的潜在应用 (Sharifkanov et al., 2001).

环境应用

- 类似化学结构的衍生物被用来制造一种聚合物,用于从水中去除致癌偶氮染料和芳香胺。这表明在水净化和工业废物处理中具有潜在的环境应用 (Akceylan et al., 2009).

结核病研究

- 已对结构相似的化合物进行了对结核分枝杆菌的敏感性研究,这对于开发新的抗结核病治疗方法非常重要 (Pasca et al., 2010).

非线性光学性质

- 已探索了类似结构的非线性光学性质,以用于非线性光学器件的潜在应用,表明此类结构在材料科学(特别是激光技术和光学计算)中的相关性 (Kagawa et al., 1994).

抗癌研究

- 已合成并评估了类似结构的衍生物作为 σ1 受体配体的潜力,可用于癌症研究中的肿瘤成像 (Xie et al., 2015).

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNBGLGDWKMOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643334 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |

CAS RN |

898762-28-2 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)